tert-butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(2R,3S)-2-methylpiperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-9(6-5-7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYZKXFNBXLZDN-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CCCN1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of an amine solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amines or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate is used as a protecting group for amines. It can be easily installed and removed under mild conditions, making it valuable in peptide synthesis and other organic transformations .
Biology: The compound is used in biological research to study enzyme mechanisms and protein interactions. Its stability and reactivity make it suitable for various biochemical assays .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a precursor for drug development or as a tool for studying drug-receptor interactions .
Industry: Industrially, the compound is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
The stereochemistry of the piperidine ring significantly impacts physicochemical and biological properties. Key stereoisomers include:
Impact of Stereochemistry :
Functional Group Modifications
Hydroxyl-Substituted Analogs
- Example : tert-Butyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate (CAS: 882033-93-4)
Fluorinated Derivatives
Ring-System Variations
Tetrahydropyran Derivatives
- Example : tert-Butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxo-tetrahydropyran-3-yl]carbamate
Complex Substituents
- Example: tert-Butyl ((3S,5S,6R)-6-methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate (CAS: 1456803-43-2) Key Differences: Trifluorophenyl and oxo groups.
Biological Activity
tert-butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate, also known as Compound 44, is a chemical compound that has garnered attention for its significant biological activity, particularly in the field of antibacterial research. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 200.28 g/mol
- CAS Number : 73874-95-0
- Physical Properties :
- High gastrointestinal absorption
- Blood-brain barrier permeant
- No significant inhibition on major cytochrome P450 enzymes
Antibacterial Activity
Compound 44 has demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. Key findings include:
- Efficacy Against Drug-resistant Strains :
- Mechanism of Action :
Selectivity and Safety Profile
One of the compelling features of Compound 44 is its selectivity towards bacterial cells over mammalian cells:
- Cell Line Studies : In vitro studies on lung MCR-5 and skin BJ fibroblast cell lines showed minimal cytotoxicity, indicating a favorable safety profile for potential therapeutic applications .
- Hemolytic Activity : Testing against horse erythrocytes revealed no hemolytic properties, further supporting its safety for use in human applications .
Study on Antimicrobial Efficacy
A detailed study highlighted the effectiveness of Compound 44 against various strains of Gram-positive bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| MRSA | 0.78 µg/mL | Effective at low concentrations |
| VREfm | 1.56 µg/mL | Comparable to linezolid and vancomycin |
| Staphylococcus epidermidis | 3.125 µg/mL | Active against biofilm-forming strains |
This table summarizes the MIC values that underscore the compound's potential as a novel antibacterial agent.
Mechanistic Insights
Research indicates that the mechanism involves membrane disruption:
Q & A
Basic: What synthetic routes are commonly employed to prepare tert-butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate?
Answer:
The synthesis typically involves introducing the tert-butyl carbamate group to a pre-functionalized piperidine scaffold. Key steps include:
- Amine Protection : Reacting the free amine of (2R,3S)-2-methylpiperidin-3-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions to form the carbamate bond .
- Solvent Optimization : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction yields by stabilizing intermediates, while dichloromethane (DCM) is preferred for solubility and ease of workup .
- Stereochemical Control : Chiral resolution via diastereomeric salt formation or asymmetric catalysis ensures the desired (2R,3S) configuration .
Basic: How is the stereochemistry of this compound confirmed experimentally?
Answer:
- X-ray Crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) provides unambiguous confirmation of the (2R,3S) configuration and spatial arrangement of substituents .
- Chiral HPLC/CE : Separation of enantiomers on chiral stationary phases (e.g., amylose- or cellulose-based columns) validates enantiopurity (>98% ee) .
- NMR Spectroscopy : - and -NMR coupling constants (e.g., vicinal ) correlate with dihedral angles predicted by computational models (DFT) .
Advanced: How can conflicting NMR or crystallographic data during characterization be resolved?
Answer:
- Multi-dimensional NMR : 2D techniques (HSQC, HMBC, NOESY) resolve overlapping signals and confirm through-space interactions. For example, NOESY correlations between the tert-butyl group and piperidine protons validate spatial proximity .
- Density Functional Theory (DFT) : Computational optimization of molecular geometry predicts NMR chemical shifts and coupling constants, cross-validating experimental data .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular formula to rule out impurities or degradation products .
Advanced: What strategies optimize yield in multi-step syntheses involving sensitive intermediates?
Answer:
- Protecting Group Strategy : Use of acid-labile groups (e.g., Boc) for temporary amine protection prevents side reactions during subsequent steps .
- Continuous Flow Chemistry : Minimizes exposure to air/moisture for moisture-sensitive intermediates (e.g., fluorinated derivatives) and improves reproducibility .
- In Situ Monitoring : Techniques like ReactIR or inline UV-vis spectroscopy track reaction progress and identify byproducts early .
Basic: What physical and chemical properties are critical for handling this compound?
Answer:
- Stability : Hydrolyzes under acidic conditions (pH <4) or prolonged exposure to moisture; store at -20°C under inert gas (N/Ar) .
- Solubility : Soluble in DCM, DMF, and THF; sparingly soluble in water. Use co-solvents (e.g., DMSO) for biological assays .
- Melting Point : Typically 120–125°C (varies with crystallinity); differential scanning calorimetry (DSC) confirms phase transitions .
Advanced: How do structural modifications (e.g., fluorination) impact biological activity?
Answer:
- Fluorine Substitution : Introducing fluorine at the piperidine 3-position (as in tert-butyl N-[[(3S)-3-fluoro-3-piperidyl]methyl]carbamate) enhances metabolic stability and binding affinity to CNS targets (e.g., σ receptors) via hydrophobic and electrostatic interactions .
- SAR Studies : Comparative assays (IC, K) of analogs with varying substituents (e.g., methyl vs. phenyl groups) reveal steric and electronic effects on target engagement .
- MD Simulations : Molecular dynamics predict ligand-receptor binding modes and residence times, guiding rational design .
Advanced: What analytical methods validate enantiomeric excess (ee) in asymmetric syntheses?
Answer:
- Chiral Derivatization : Formation of diastereomers with Mosher’s acid chloride followed by -NMR quantifies ee .
- Circular Dichroism (CD) : CD spectra distinguish enantiomers based on Cotton effects at specific wavelengths (e.g., 220–260 nm) .
- Enzymatic Assays : Enantioselective hydrolysis by lipases (e.g., Candida antarctica) provides kinetic resolution data .
Basic: What safety precautions are recommended for laboratory handling?
Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., triethylamine) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal; incinerate halogenated waste .
Advanced: How can computational tools aid in predicting reactivity and stability?
Answer:
- Quantum Mechanics (QM) : Calculates reaction barriers for hydrolysis or oxidation pathways (e.g., Fukui indices identify nucleophilic/electrophilic sites) .
- ADMET Prediction : Software like SwissADME forecasts pharmacokinetic properties (e.g., logP, BBB permeability) for drug development .
- Crystal Structure Prediction (CSP) : Polymorph screening via Mercury CSD identifies stable crystalline forms for formulation .
Advanced: What strategies mitigate racemization during synthesis?
Answer:
- Low-Temperature Reactions : Conduct coupling steps (e.g., carbamate formation) at 0–5°C to minimize thermal racemization .
- Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to temporarily fix stereochemistry .
- pH Control : Maintain neutral to slightly basic conditions (pH 7–8) during aqueous workup to prevent acid-catalyzed epimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
